molecular formula C20H17N5O2 B610284 前列腺素 D 合酶(造血型)抑制剂 F092

前列腺素 D 合酶(造血型)抑制剂 F092

货号 B610284
分子量: 359.4 g/mol
InChI 键: MYYXEGDPWAHVAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

    • F092’s applications span several fields:

        Chemistry: Potential use as a tool compound for studying PGDS inhibition.

        Biology: Investigating its impact on prostaglandin pathways and cellular responses.

        Medicine: Exploring its therapeutic potential, especially related to inflammation and immune responses.

        Industry: If developed further, it could find applications in drug development or diagnostics.

  • 作用机制

    • F092 likely inhibits PGDS enzymatic activity, affecting prostaglandin synthesis.
    • Molecular targets and pathways involved would require additional research.
  • 未来方向

    While H-PGDS is a potential therapeutic target for a variety of diseases, no H-PGDS inhibitors have yet been approved for treatment . Therefore, the development of novel agents having other modes of action to modulate the activity of H-PGDS is required . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy .

    生化分析

    Biochemical Properties

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092 interacts specifically with hematopoietic-type prostaglandin D synthase (H-PGDS). H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2 in the presence of glutathione (GSH). Prostaglandin D synthase (hematopoietic-type) inhibitor F092 binds to the active site of H-PGDS, preventing the conversion of PGH2 to PGD2. This interaction is characterized by a high affinity, with a dissociation constant (KD) of 0.14 nM . The inhibition of H-PGDS by Prostaglandin D synthase (hematopoietic-type) inhibitor F092 effectively reduces the levels of PGD2, thereby modulating the inflammatory response.

    Cellular Effects

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092 has been shown to influence various cellular processes. In immune cells, such as T helper type 2 (Th2) cells and mast cells, the inhibition of H-PGDS by Prostaglandin D synthase (hematopoietic-type) inhibitor F092 leads to a decrease in PGD2 production . This reduction in PGD2 levels affects cell signaling pathways, including those mediated by the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and the D-type prostanoid (DP) receptors . Consequently, Prostaglandin D synthase (hematopoietic-type) inhibitor F092 modulates the recruitment and activation of immune cells, impacting the overall inflammatory response.

    Molecular Mechanism

    The molecular mechanism of action of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 involves its binding to the active site of H-PGDS. This binding prevents the enzyme from catalyzing the conversion of PGH2 to PGD2 . The inhibition of H-PGDS by Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is mediated through competitive inhibition, where the inhibitor competes with PGH2 for the active site of the enzyme . This interaction effectively reduces the production of PGD2, thereby modulating the downstream effects of this bioactive lipid mediator.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 have been observed to change over time. The stability of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is maintained under standard storage conditions, with a shelf life of at least two years . In vitro studies have shown that the inhibition of H-PGDS by Prostaglandin D synthase (hematopoietic-type) inhibitor F092 leads to a sustained reduction in PGD2 levels over time . Long-term exposure to Prostaglandin D synthase (hematopoietic-type) inhibitor F092 in cell culture models has demonstrated consistent inhibition of PGD2 production, with no significant degradation of the inhibitor .

    Dosage Effects in Animal Models

    The effects of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 vary with different dosages in animal models. At lower doses, Prostaglandin D synthase (hematopoietic-type) inhibitor F092 effectively reduces PGD2 levels without causing significant adverse effects . At higher doses, Prostaglandin D synthase (hematopoietic-type) inhibitor F092 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the duration of exposure . It is essential to optimize the dosage of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 to achieve the desired therapeutic effects while minimizing toxicity.

    Metabolic Pathways

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is involved in the metabolic pathways associated with the arachidonic acid cascade. H-PGDS, the target enzyme of Prostaglandin D synthase (hematopoietic-type) inhibitor F092, catalyzes the conversion of PGH2 to PGD2 . This reaction is part of the broader cyclooxygenase (COX) pathway, which includes the production of various prostanoids, such as prostaglandin E2 (PGE2) and thromboxane A2 (TxA2) . The inhibition of H-PGDS by Prostaglandin D synthase (hematopoietic-type) inhibitor F092 disrupts this pathway, leading to altered levels of these bioactive lipid mediators .

    Transport and Distribution

    The transport and distribution of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 within cells and tissues are influenced by its interaction with specific transporters and binding proteins. Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is transported across cell membranes via passive diffusion and is distributed within various tissues, including the liver, kidneys, and spleen . The inhibitor’s localization and accumulation are affected by its binding to plasma proteins, such as albumin . This binding influences the bioavailability and pharmacokinetics of Prostaglandin D synthase (hematopoietic-type) inhibitor F092, impacting its therapeutic efficacy .

    Subcellular Localization

    Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on H-PGDS . The subcellular localization of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is influenced by its binding to specific intracellular proteins and its ability to diffuse across cellular compartments . The inhibitor’s activity is modulated by post-translational modifications, such as phosphorylation, which can affect its binding affinity and inhibitory potency .

    准备方法

    • Unfortunately, specific synthetic routes and industrial production methods for F092 are not readily available in the literature. Further research would be needed to uncover these details.
  • 化学反应分析

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific synthetic pathway, which requires further investigation.
    • Major products formed from these reactions would also vary based on the reaction type.
  • 相似化合物的比较

    • Unfortunately, information on similar compounds and their comparison with F092 is not readily available.

    属性

    IUPAC Name

    N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MYYXEGDPWAHVAZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17N5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Reactant of Route 2
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Reactant of Route 3
    Reactant of Route 3
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Reactant of Route 4
    Reactant of Route 4
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Reactant of Route 5
    Reactant of Route 5
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092
    Reactant of Route 6
    Reactant of Route 6
    Prostaglandin D synthase (hematopoietic-type) inhibitor F092

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。